molecular formula C12H16ClN3 B1384075 2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride CAS No. 2060037-57-0

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride

Cat. No. B1384075
M. Wt: 237.73 g/mol
InChI Key: OCGFPFFLHQBYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride (2-APB-HCl) is a synthetic compound belonging to the piperidine family of compounds. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. 2-APB-HCl is used in a variety of scientific research applications and is a commonly used reagent in laboratory experiments.

Scientific Research Applications

Piperidines, including 2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Field: Pharmaceutical Industry

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application Summary

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Methods of Application

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGFPFFLHQBYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.